Ethyl 6-bromo-5-[(3-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 6-bromo-5-[(3-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound with the molecular formula C24H16BrNO7 and a molecular weight of 510.302 g/mol This compound is notable for its unique structure, which includes a benzofuran core substituted with bromine, nitrobenzoyl, and phenyl groups
Preparation Methods
The synthesis of Ethyl 6-bromo-5-[(3-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Esterification: The formation of the ester group by reacting the carboxylic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 6-bromo-5-[(3-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under suitable conditions, leading to the formation of new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The benzofuran core can undergo oxidation to form quinone derivatives using oxidizing agents such as potassium permanganate.
Common reagents used in these reactions include N-bromosuccinimide (NBS), hydrogen gas, palladium catalysts, and potassium permanganate. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Ethyl 6-bromo-5-[(3-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules for various applications.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-5-[(3-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The bromine and nitro groups play crucial roles in its reactivity and biological activity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups, leading to the formation of new derivatives with different properties. The nitro group can be reduced to an amino group, which can further interact with biological targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Ethyl 6-bromo-5-[(3-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate can be compared with similar compounds such as:
Ethyl 3-bromo-5-nitrobenzoate: This compound has a similar structure but lacks the benzofuran core, making it less complex and potentially less versatile in its applications.
Ethyl 6-bromo-2-methyl-5-[(4-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate: This compound has a similar benzofuran core but differs in the position and nature of the substituents, leading to different chemical and biological properties.
Properties
Molecular Formula |
C24H16BrNO7 |
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Molecular Weight |
510.3 g/mol |
IUPAC Name |
ethyl 6-bromo-5-(3-nitrobenzoyl)oxy-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H16BrNO7/c1-2-31-24(28)21-17-12-20(33-23(27)15-9-6-10-16(11-15)26(29)30)18(25)13-19(17)32-22(21)14-7-4-3-5-8-14/h3-13H,2H2,1H3 |
InChI Key |
YLESBRKZKCGCGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Br)C4=CC=CC=C4 |
Origin of Product |
United States |
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